

An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(alpha-methoxy-p-tolyl) ether*

Cat. No.: B1329475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **Bis(alpha-methoxy-p-tolyl) ether**. The information is intended to support research and development activities in polymer chemistry, materials science, and drug discovery.

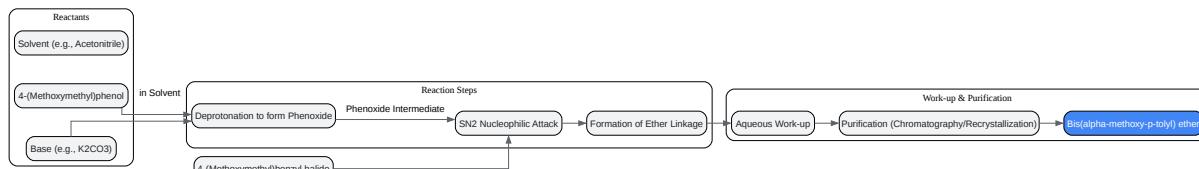
Core Compound Data

Bis(alpha-methoxy-p-tolyl) ether, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an organic compound with significant potential in various scientific applications.^{[1][2]} Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ O ₃	[2][3][4]
Molecular Weight	258.31 g/mol	[3][4]
CAS Number	2509-26-4	[2][5]
Appearance	White to off-white crystalline solid	[3]
Density	1.083 g/cm ³ (calculated)	[3]

Synthesis Methodologies

The synthesis of **Bis(alpha-methoxy-p-tolyl) ether** can be approached through several routes. Two prominent methods are the Williamson ether synthesis and the acid-catalyzed self-condensation of α -methoxy-p-tolyl methanol. While specific detailed protocols for this exact molecule are not readily available in public literature, the following sections outline generalized experimental procedures based on established chemical principles for analogous compounds.


Williamson Ether Synthesis

This classic method for ether formation involves the reaction of a phenoxide with an alkyl halide.^{[6][7]} For the synthesis of **Bis(alpha-methoxy-p-tolyl) ether**, a potential pathway involves the reaction of 4-(methoxymethyl)phenol with a 4-(methoxymethyl)benzyl halide.^[3]

General Experimental Protocol:

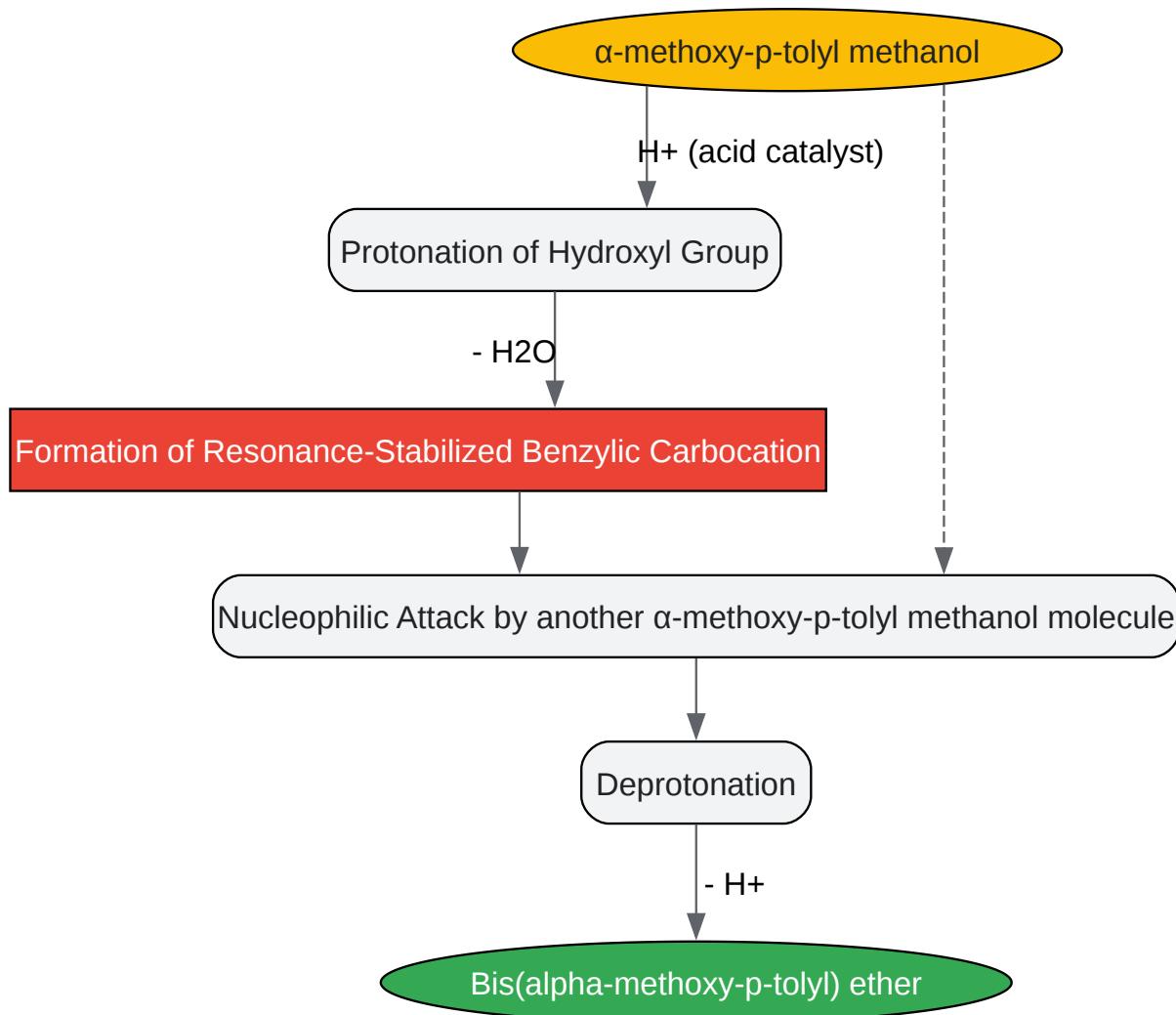
- **Deprotonation of Phenol:** In a round-bottom flask, dissolve 4-(methoxymethyl)phenol in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).^[8] Add a slight molar excess of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).^{[7][9]} Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if NaH is used.
- **Addition of Alkyl Halide:** To the resulting phenoxide solution, add an equimolar amount of 4-(methoxymethyl)benzyl halide (e.g., bromide or chloride) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress using thin-layer chromatography (TLC).^[8] The reaction is typically complete within 1 to 8 hours.^[8]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **Bis(alpha-methoxy-p-tolyl) ether**.^[5]

Logical Workflow for Williamson Ether Synthesis:

[Click to download full resolution via product page](#)

Caption: A logical workflow for the Williamson ether synthesis of **Bis(alpha-methoxy-p-tolyl) ether**.

Acid-Catalyzed Self-Condensation


An alternative synthetic route is the acid-catalyzed self-condensation of α -methoxy-p-tolyl methanol.[3] This reaction proceeds through the formation of a stabilized benzylic carbocation intermediate.[3]

General Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve α -methoxy-p-tolyl methanol in a suitable non-polar solvent.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).[10]

- Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
- Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the organic layer, wash with water and brine, and dry over an anhydrous salt.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Signaling Pathway for Acid-Catalyzed Self-Condensation:

[Click to download full resolution via product page](#)

Caption: The proposed reaction pathway for the acid-catalyzed self-condensation of α -methoxy-p-tolyl methanol.

Analytical Characterization

The structural confirmation and purity assessment of **Bis(alpha-methoxy-p-tolyl) ether** are typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. While a specific method for **Bis(alpha-methoxy-p-tolyl) ether** is not detailed in the literature, a general protocol for related aromatic ethers can be adapted.

General HPLC Method Parameters:

Parameter	Recommended Setting
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary for samples with multiple components. Phenyl stationary phases can also be considered for enhanced separation of aromatic compounds. [11]
Flow Rate	1.0 mL/min
Column Temperature	Ambient or controlled (e.g., 30 °C)
Injection Volume	10-20 μ L
Detection	UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm or 280 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **Bis(alpha-methoxy-p-tolyl) ether**.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the protons on the two para-substituted phenyl rings. These would likely appear as a set of doublets.
- Methoxymethyl Protons (-CH₂-O): A singlet in the region of δ 4.0-5.0 ppm.
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.0-3.5 ppm.

Expected ^{13}C NMR Spectral Features:

- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
- Methoxymethyl Carbon (-CH₂-O): A signal in the aliphatic region.
- Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.

Applications

Bis(alpha-methoxy-p-tolyl) ether serves as a valuable building block in several areas of chemical research and development:

- Polymer Chemistry: It is utilized as a monomer or an intermediate in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs).^[5] These polymers are known for their exceptional thermal stability and mechanical strength.
- Drug Development: The compound can act as a precursor in the synthesis of pharmaceutical drug candidates.^[3]

This technical guide provides a foundational understanding of **Bis(alpha-methoxy-p-tolyl) ether**. Researchers are encouraged to consult the cited literature and adapt the generalized protocols to their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sci-toys.com [sci-toys.com]
- 2. Bis(alpha-methoxy-p-tolyl) ether | C16H18O3 | CID 75635 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Bis(alpha-methoxy-p-tolyl) Ether|CAS 2509-26-4|High Purity [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS # 2509-26-4, 4,4'-Bis(methoxymethyl)diphenyl ether, Bis(alpha-methoxy-p-tolyl) ether - chemBlink [chemblink.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. jk-sci.com [jk-sci.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. scialert.net [scialert.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329475#bis-alpha-methoxy-p-tolyl-ether-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com